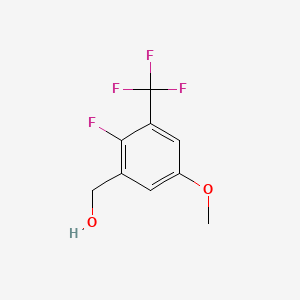

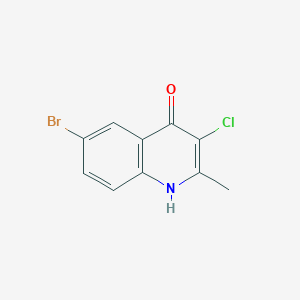

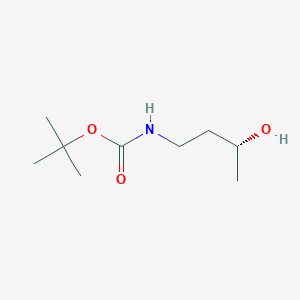

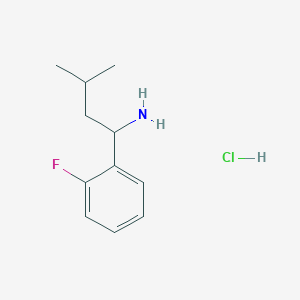

![molecular formula C7H9BrO2 B1446960 6-(Bromomethyl)-5-oxaspiro[2.4]heptan-4-one CAS No. 1803608-05-0](/img/structure/B1446960.png)

6-(Bromomethyl)-5-oxaspiro[2.4]heptan-4-one

Overview

Description

This would involve identifying the compound’s molecular formula, structure, and functional groups.

Synthesis Analysis

This involves outlining the chemical reactions and processes used to synthesize the compound.Molecular Structure Analysis

Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure.Chemical Reactions Analysis

This involves studying how the compound reacts with other substances, its reactivity, and the products formed during these reactions.Physical And Chemical Properties Analysis

This involves determining properties like melting point, boiling point, solubility, density, molar mass, and specific rotations.Scientific Research Applications

Synthesis and Chemical Reactions

6-(Bromomethyl)-5-oxaspiro[2.4]heptan-4-one and its derivatives have been studied for their reactivity in chemical synthesis. For example, Bessmertnykh et al. (1992) explored the reaction of a related compound, 6-hydroxy-7,7-dicyclopropyl-5-oxaspiro[2,4]heptan-4-one, with amines, demonstrating its utility in preparing tetrahydrofuran-2-ones, a class of compounds with potential pharmaceutical applications (Bessmertnykh, Voevodskaya, Donskaya, Zinevich, 1992).

Additionally, Donskaya and Lukovskii (1991) investigated the synthesis and rearrangement of a (bromomethylene)-cyclopropane–dichloroketene adduct, demonstrating the chemical versatility of bromomethylated cyclopropane derivatives (Donskaya, Lukovskii, 1991).

Pharmaceutical Research

- In the realm of pharmaceutical research, Odagiri et al. (2013) designed and synthesized novel compounds containing a 5-azaspiro[2.4]heptan-5-yl moiety, showing potent antibacterial activity against respiratory pathogens, highlighting the potential of spirocyclic compounds in drug development (Odagiri, Inagaki, Sugimoto, Nagamochi, Miyauchi, Kuroyanagi, Kitamura, Komoriya, Takahashi, 2013).

Organic Chemistry and Catalysis

In organic chemistry, Shintani, Ito, and Hayashi (2012) developed a palladium-catalyzed synthesis of 4-oxaspiro[2.4]heptanes, demonstrating the role of catalysis in the efficient synthesis of complex spirocyclic structures (Shintani, Ito, Hayashi, 2012).

Samultceva et al. (2022) synthesized 6-methylene-5-oxaspiro[2.4]heptanones via a base-catalyzed dimerization process, showcasing innovative methods to create spirocyclic compounds (Samultceva, Dvorko, Shabalin, Ushakov, Vashchenko, Schmidt, Trofimov, 2022).

Biocatalysis

- O'Dowd et al. (2022) utilized ketoreductase-catalyzed reactions to create axially chiral spirocyclic compounds, demonstrating the application of biocatalysis in the synthesis of stereochemically complex molecules (O'Dowd, Manske, Freedman, Cochran, 2022).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and precautions that need to be taken while handling it.

Future Directions

This involves discussing potential applications of the compound, areas for further research, and its implications in various fields like medicine, industry, or environmental science.

Please note that the availability of this information depends on the extent of research conducted on the specific compound. For a less-studied compound, some of this information might not be available. If you have a specific compound that is well-studied or a specific question about one aspect of the compound, I might be able to provide more detailed information.

properties

IUPAC Name |

6-(bromomethyl)-5-oxaspiro[2.4]heptan-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrO2/c8-4-5-3-7(1-2-7)6(9)10-5/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFRZINCVUBJKLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC12CC(OC2=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Bromomethyl)-5-oxaspiro[2.4]heptan-4-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

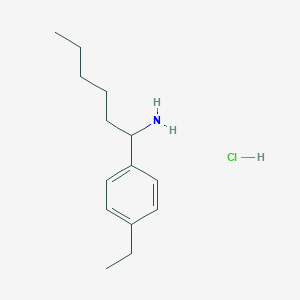

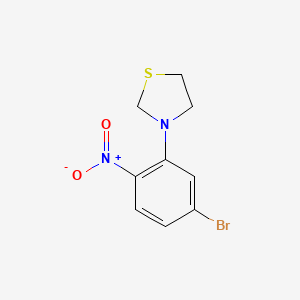

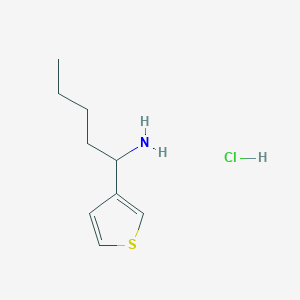

![(8-Azabicyclo[3.2.1]octan-3-yl)(phenyl)methanone hydrochloride](/img/structure/B1446885.png)